Tigecycline tetramesylate is a broad-spectrum antibiotic belonging to the glycylcycline class, specifically designed to combat various bacterial infections, particularly those caused by antibiotic-resistant strains. It is an advanced derivative of tetracycline, developed to enhance efficacy against Gram-positive and Gram-negative bacteria, including multidrug-resistant organisms such as Staphylococcus aureus and Acinetobacter baumannii . Tigecycline is administered intravenously and has been utilized in treating complicated skin and soft tissue infections, intra-abdominal infections, and certain respiratory tract infections .
The synthesis of tigecycline involves several steps that modify the tetracycline backbone. The process typically starts with the isolation of minocycline, followed by chemical modifications to introduce the glycylamido group. This modification is crucial for enhancing the drug's activity against resistant bacterial strains .
The synthesis may involve:
The molecular formula for tigecycline is , with a molar mass of approximately 585.65 g/mol. Its structure includes multiple hydroxyl groups and a dioxo moiety, which contribute to its pharmacological properties .
Tigecycline exhibits bacteriostatic activity primarily through its interaction with bacterial ribosomes. It binds to the 30S subunit, blocking the entry of amino-acyl tRNA into the A site, thereby inhibiting protein synthesis .
Tigecycline acts by inhibiting protein synthesis in bacteria. The mechanism involves:
Tigecycline has significant applications in clinical settings:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3